molecular formula C15H19NO2 B2460477 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one CAS No. 2361642-32-0

1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one

Cat. No.: B2460477
CAS No.: 2361642-32-0
M. Wt: 245.322
InChI Key: JGMOYYVCKUFJHK-UHFFFAOYSA-N
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Description

1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one is a chemical compound with the molecular formula C15H19NO2. This compound is characterized by its unique structure, which includes an oxazepane ring fused with a phenyl group and a prop-2-en-1-one moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-7-phenyl-1,4-oxazepane with propenone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also ensures better control over reaction parameters, leading to higher quality and reproducibility of the final product.

Chemical Reactions Analysis

1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazepane products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-one moiety can be replaced by other functional groups, depending on the reagents and conditions used.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.

Scientific Research Applications

1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its unique structure allows for the modulation of specific biological pathways, making it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of various materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.

For example, the compound may inhibit the activity of specific enzymes involved in disease pathways, thereby reducing the progression of the disease. Additionally, its interaction with cellular receptors can lead to the activation or inhibition of specific signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-ol: This compound differs by the presence of a hydroxyl group instead of a ketone group, leading to different chemical and biological properties.

    1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-amine: The presence of an amine group instead of a ketone group results in different reactivity and potential biological activities.

    1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-thione:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

1-(2-methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-15(17)16-10-9-14(18-12(2)11-16)13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOYYVCKUFJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC(O1)C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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